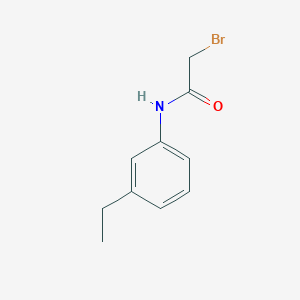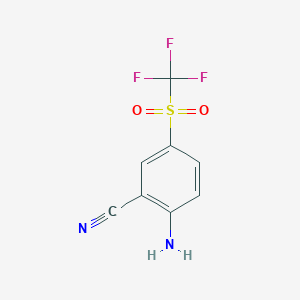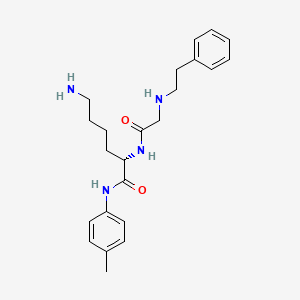
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of amides This compound is characterized by the presence of a phenylethyl group, a glycyl group, and a methylphenyl group attached to an L-lysinamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 2-phenylethylamine under controlled conditions to form the glycyl intermediate.
Coupling with L-lysine: The glycyl intermediate is then coupled with L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Introduction of the Methylphenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various types of chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halide derivatives and Lewis acids are often employed in substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid and benzyl alcohol.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The phenylethyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The glycyl and lysinamide components may influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-alaninamide: Similar structure but with an alanine backbone.
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-valinamide: Similar structure but with a valine backbone.
Uniqueness
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and modulate biological pathways sets it apart from other similar compounds.
属性
CAS 编号 |
918435-95-7 |
|---|---|
分子式 |
C23H32N4O2 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-N-(4-methylphenyl)-2-[[2-(2-phenylethylamino)acetyl]amino]hexanamide |
InChI |
InChI=1S/C23H32N4O2/c1-18-10-12-20(13-11-18)26-23(29)21(9-5-6-15-24)27-22(28)17-25-16-14-19-7-3-2-4-8-19/h2-4,7-8,10-13,21,25H,5-6,9,14-17,24H2,1H3,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI 键 |
DAAMVTVIVARXAM-NRFANRHFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCCC2=CC=CC=C2 |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)
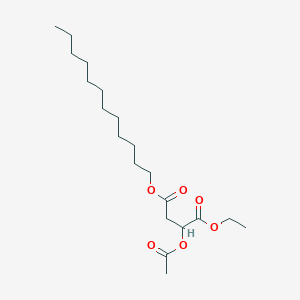
![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)

![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
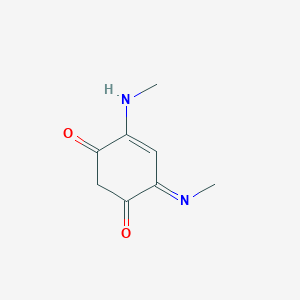
propanedioate](/img/structure/B14204014.png)
